ethyl 4-(2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl)piperazine-1-carboxylate
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Description
Ethyl 4-(2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C20H23N7O3S and its molecular weight is 441.51. The purity is usually 95%.
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Biological Activity
Ethyl 4-(2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl)piperazine-1-carboxylate (CAS Number: 863452-90-8) is a complex organic compound that incorporates a triazolo[4,5-d]pyrimidine moiety known for its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C22H20N6O3S, with a molecular weight of 448.5 g/mol. The compound features several functional groups that enhance its solubility and biological interactions, including an ethyl ester group, an acetamido linkage, and a thioether substituent.
Biological Activity Overview
Compounds containing the triazolo[4,5-d]pyrimidine structure have been associated with various biological activities, including:
- Antimicrobial Activity : Triazolo derivatives have shown significant antibacterial and antifungal properties. Studies indicate that similar compounds exhibit activity against pathogens such as Staphylococcus aureus and Escherichia coli .
- Antitumor Activity : The presence of the triazole ring has been linked to anticancer properties. Research has shown that triazolo[4,5-d]pyrimidines can inhibit cancer cell proliferation in various models .
- Antitubercular Activity : Some derivatives have demonstrated effectiveness against Mycobacterium tuberculosis, with IC50 values indicating potent inhibitory effects .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell growth.
- Receptor Interaction : Binding affinity studies suggest that this compound may interact with various receptors or proteins involved in cellular signaling pathways.
- Molecular Docking Studies : Computational studies have indicated favorable binding interactions with targets relevant to cancer and infectious diseases .
Antimicrobial Studies
A study on related compounds showed that derivatives of triazolo[4,5-d]pyrimidine demonstrated moderate to high antimicrobial activities against bacteria such as S. aureus and fungi like Candida albicans. The most active compounds exhibited EC50 values significantly lower than standard antibiotics .
Antitumor Studies
In vitro studies have reported that certain triazolo[4,5-d]pyrimidine derivatives exert cytotoxic effects on cancer cell lines. For instance, compounds similar to this compound were found to induce apoptosis in human cancer cells through the activation of caspases .
Summary Table of Biological Activities
Properties
IUPAC Name |
ethyl 4-[2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O3S/c1-2-30-20(29)26-10-8-25(9-11-26)16(28)13-31-19-17-18(21-14-22-19)27(24-23-17)12-15-6-4-3-5-7-15/h3-7,14H,2,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMRUVNSFIFOOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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